
DIACETYLSEVEDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetylsevedine is a natural compound extracted from Korolkowia sewrtzowii . It is a potent antiarrhythmic (class I) belonging to a novel structural class . It appears as a white powder and is soluble in chloroform, methanol, ethanol, benzene, and acetone, but not well in water . Its molecular formula is C31H49NO5 and it has a molecular weight of 515.72 .
Physical And Chemical Properties Analysis
Diacetylsevedine is a white powder . It is soluble in chloroform, methanol, ethanol, benzene, and acetone, but not well in water . It is stable in a dry state and should be stored at +4 °C, in a dark place . Its melting point is 202-204 °C .
Applications De Recherche Scientifique
Novel Tumor Markers
Diacetylsevedine, specifically in the form of N1,N12-diacetylspermine (DiAcSpm) and N1,N8-diacetylspermidine (DiAcSpd), are identified as novel and promising tumor markers. These diacetylated derivatives of polyamines are found in human urine and are significantly elevated in association with various types of cancers. DiAcSpm has shown more sensitivity than CEA for detecting colorectal cancer, while DiAcSpd is highly specific for malignant conditions, with minimal elevation in benign diseases. ELISA procedures have been developed for rapid determination of DiAcSpm, enhancing its clinical application potential. These markers are especially useful in the early detection of cancers and for monitoring remission and recurrence, presenting a significant advancement in cancer diagnostics (Kawakita & Hiramatsu, 2006).
Drug Discovery and Development
In the broader context of drug discovery and development, Diacetylsevedine's relevance can be understood through the lens of pharmacokinetics and metabolism, which are key considerations in this field. The process of developing therapeutic agents, including those like Diacetylsevedine, involves extensive research on their behavior in biological systems, their therapeutic efficacy, and safety profile. This encompasses a range of studies from molecular biology, pharmacology, and clinical sciences, contributing significantly to the advancement of medicine (Drews, 2000).
Pharmacogenetics
Diacetylsevedine's application in medical treatment might also intersect with pharmacogenetics research. This field focuses on correlating drug responses with genetic variations, which is crucial for understanding how different individuals may respond to a drug like Diacetylsevedine. The integration of genetic information into drug response studies could lead to more personalized and effective treatments (Giacomini et al., 2007).
Limitations and Challenges
While exploring the applications of Diacetylsevedine, it's also important to acknowledge the limitations and challenges in drug research. These include issues related to predicting toxicity and efficacy in human trials based on animal models, which often do not accurately reflect human responses. This highlights the complexity and the need for cautious and comprehensive approaches in drug research and development, including that of Diacetylsevedine (Norman, 2019).
Propriétés
Numéro CAS |
66512-89-8 |
|---|---|
Nom du produit |
DIACETYLSEVEDINE |
Formule moléculaire |
C31H49NO5 |
Poids moléculaire |
515 g/mol |
Apparence |
White crystal powder |
Pureté |
≥ 98% TLC [chloroform-methanol (10:1), Rf=0.42, Silicagel], Melting point, Mass spectrometry. |
Synonymes |
Cevane-3,6,14-triol, 3,6-diacetate, (3beta,5alpha,6beta,25alpha)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



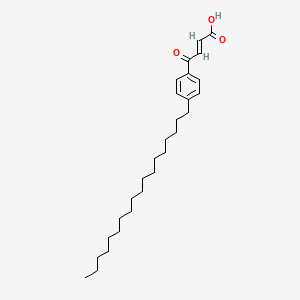
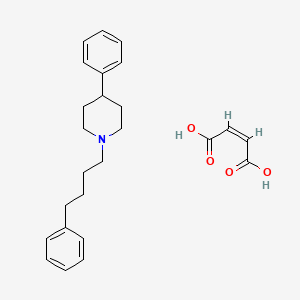
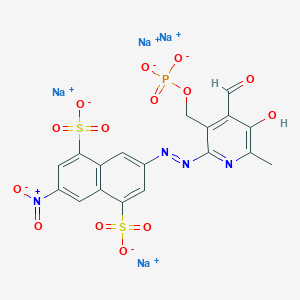
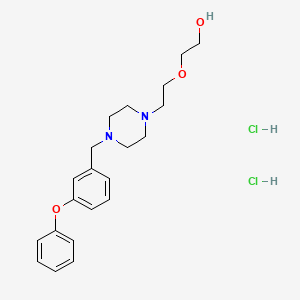
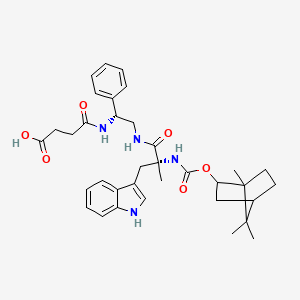
![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
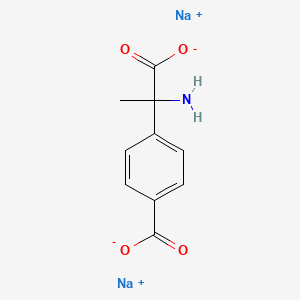
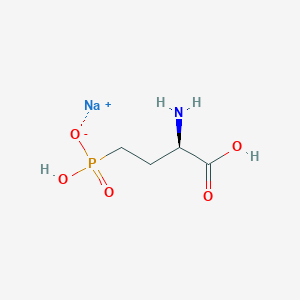
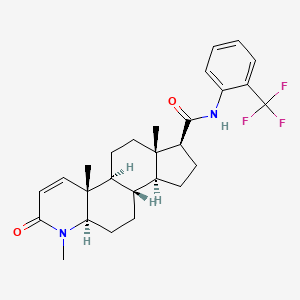
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)